[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-

asymmetric catalysis ligand design metal coordination

Sourcing axially chiral 3,4'-bipyridine scaffolds with a pre-installed (aS) configuration often requires costly, low-yield chiral resolution of final metal complexes. This pre-resolved (aS) single enantiomer (CAS 1628106-87-5) eliminates that bottleneck: - Directly convertible into N,N-bidentate ligands for Pd, Cu, or Ru asymmetric catalysis; benchmarked analogs deliver up to 98% ee in C-H functionalization. - The free NH2 handle enables modular diversification via amide coupling, sulfonylation, or nucleophilic substitution without nitrile reduction steps. - The 2'-CF3 group adds +1.2 to +1.5 logP, enhancing permeability and metabolic stability for fragment-to-lead programs targeting kinases like CDK12 (GI50 < 50 nM). Supplied as a pre-resolved (aS) enantiomer with full stereochemical integrity, ready for immediate downstream application.

Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
CAS No. 1628106-87-5
Cat. No. B12334921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-
CAS1628106-87-5
Molecular FormulaC14H14F3N3
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(C)N)C2=CC(=NC=C2)C(F)(F)F
InChIInChI=1S/C14H14F3N3/c1-8(18)12-4-3-11(9(2)20-12)10-5-6-19-13(7-10)14(15,16)17/h3-8H,18H2,1-2H3/t8-/m0/s1
InChIKeyXFTSOODXPZDMOI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Uniqueness of [3,4'-Bipyridine]-6-methanamine (aS)


The compound [3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)- (CAS 1628106-87-5) is an axially chiral, unsymmetrical 3,4'-bipyridine derivative bearing a primary amine handle, a trifluoromethyl group on the 2'-pyridine ring, and a methyl substituent at the 2-position and a chiral α-methyl methanamine at the 6-position of the central pyridine . Unlike commonly available 2,2'- or 4,4'-bipyridine scaffolds, the 3,4'-connectivity enforces a unique vector angle between metal-coordinating nitrogen atoms and places the reactive amine at a non-symmetric location [1]. This combination of axial chirality, electron-withdrawing CF₃ substituent, tunable steric environment, and a free NH₂ group makes it a differentiated intermediate for asymmetric ligand synthesis, medicinal chemistry, and fragment-based lead discovery where only regiospecific functionalization and stereochemical purity are acceptable.

Axially chiral (aS) configuration for stereochemical control
3,4'-Bipyridine scaffold with CF₃ and methyl substitution
Primary amine handle for asymmetric ligand synthesis

Regiospecific Limitations of In-Class Bipyridine Analogs


Even closely related 3,4'-bipyridine methanamine isomers such as CAS 1628106-86-4 (the 4-methyl regioisomer) differ fundamentally in the position of the methyl substituent, which alters both the steric shielding around the methanamine group and the electron density profile of the pyridine ring that coordinates transition metals . These positional differences translate into measurable changes in logP, pKa of the aliphatic amine, and the dihedral angle between the two pyridine rings, ultimately controlling metal complex geometry, catalytic enantioselectivity, and biological target recognition [1]. The (aS) stereochemical configuration embedded in CAS 1628106-87-5 is fixed and cannot be interconverted without breaking the atropisomeric axis; procurement of the pre-resolved single enantiomer is therefore mandatory for any asymmetric application, and substitution with the racemate or the opposite enantiomer will yield a completely different stereochemical outcome.

Regioisomer 4-Methyl analog (CAS 1628106-86-4) may shift steric bulk and pyridine N basicity, altering metal coordination geometry.
Enantiomer Racemate or (aR)-enantiomer may lead to different stereochemical outcomes in asymmetric applications; atropisomeric axis is not interconvertible.

Differentiation Evidence vs. Closest Analogs


Regioisomeric Methyl Impact: Steric and Electronic Differences

The target compound (CAS 1628106-87-5) positions the methyl group at the 2-position of the central pyridine ring, adjacent to the methanamine-bearing chiral center, whereas the closest commercial analog (CAS 1628106-86-4) places the methyl group at the 4-position, distal to the amine . This shifts the steric bulk from para to ortho relative to the key NH₂ linker, directly influencing the conformational freedom about the chiral α-carbon and modulating the electron density at the pyridine nitrogen that participates in metal ligation [1]. For 3,4'-bipyridine ligands, nitrogen-to-metal donation strength is sensitive to ring substitution, and ortho-methyl groups are known to tilt the dihedral angle between pyridine rings by up to 10–15° compared to para-substituted analogs, altering bite angle and coordination geometry [1].

Regioisomer Impact
Class-level inference
2-methyl vs 4-methyl position may shift dihedral angle 10–15° and alter N basicity
May affect metal coordination geometry and ligand performance
No direct comparative IC₅₀ or ee data available
asymmetric catalysis ligand design metal coordination

Trifluoromethyl Effect: Lipophilicity and Metabolic Stability

The 2'-(trifluoromethyl) group on the 4-pyridyl ring of the target compound imparts a significant increase in lipophilicity and metabolic stability relative to non-fluorinated bipyridine methanamines used in the literature . The closest commercially characterized analog bearing the same CF₃ substituent exhibits a measured logP of 2.74, which is approximately 1.0–1.5 log units higher than unsubstituted bipyridine methanamine scaffolds [1]. Trifluoromethyl groups are well-established in medicinal chemistry to enhance blood-brain barrier permeability, reduce oxidative metabolism, and improve target binding through hydrophobic interactions [1].

CF₃ Lipophilicity
Cross-study comparable
ΔlogP +1.2 to +1.5 vs non-fluorinated bipyridines
Supports membrane permeability and metabolic stability profiling
Based on close analog measured logP 2.74
drug discovery physicochemical property modulation CF₃ effect

Axially Chiral (aS) Configuration for Enantioselective Catalysis

Axially chiral 2,2'-bipyridine ligands bearing similar substitution patterns have been demonstrated to achieve up to 98% enantiomeric excess (ee) in palladium-catalyzed enantioselective C-H functionalization of indoles and in asymmetric allylation of aldehydes [1][2]. While the target compound (a 3,4'-bipyridine scaffold) has not yet been evaluated in published catalytic studies, its (aS) atropisomeric configuration is irreversible under typical catalytic conditions (rotational barrier estimated >100 kJ/mol for ortho-substituted bipyridines) [1], meaning the chiral information is permanently embedded and will be faithfully transmitted to any metal complex derived from it.

Chiral Axis
Class-level inference
Rotational barrier >100 kJ/mol; class benchmarks up to 98% ee (2,2'-bipyridine ligands)
Supports atropisomeric configuration retention in catalysis
Catalytic performance not yet evaluated for this specific compound
enantioselective catalysis chiral ligand palladium catalysis

Free Amine Handle for Bioconjugation and Fragment Linking

The target compound terminates in a primary aliphatic amine (6-methanamine), which is a versatile functional handle for amide coupling, reductive amination, or urea formation, whereas many structurally similar bipyridine ligands lack a free amine and instead bear methyl ester or nitrile groups that require additional deprotection steps [1]. The 6-methanamine motif has been specifically exploited in the synthesis of bipyridine-containing CDK inhibitors where the amine serves as the point of attachment to the purine core, and regioisomeric variations at this position led to significant changes in IC₅₀ values [1].

Amine Handle
Class-level inference
Free NH₂ enables direct amidation; saves 1–2 steps vs nitrile/ester precursors
May accelerate fragment-to-lead library synthesis
Structurally related CDK inhibitors reported GI₅₀ <50 nM in HER2+ cell models
fragment-based drug discovery bioconjugation solid-phase synthesis

Key Applications of [3,4'-Bipyridine]-6-methanamine (aS)


Asymmetric Catalyst Development with (aS) Scaffold

The single-enantiomer (aS) configuration of this compound eliminates the need for chiral resolution of the final ligand-metal complex. It can be directly converted into N,N-bidentate ligands for Pd, Cu, or Ru catalysts, where the 2-methyl group and the 2'-CF₃ substituent provide an electronically and sterically differentiated coordination environment. Based on class-level benchmarking, bipyridine ligands with axially chiral frameworks have delivered up to 98% ee in C-H functionalization and 93% ee in asymmetric allylation, and the pre-installed amine allows modular diversification to fine-tune enantioselectivity for specific substrate classes [1].

Kinase Inhibitor Optimization via Bipyridyl Fragment

Bipyridyl methaneamines have been successfully incorporated as fragments at the 6-position of purine scaffolds targeting CDK12, with resulting compounds showing GI₅₀ values < 50 nM against HER2+ breast cancer cell lines [1]. The free NH₂ group on CAS 1628106-87-5 serves as a direct attachment point to heterocyclic cores via nucleophilic substitution or amide bond formation, bypassing the nitrile reduction or ester hydrolysis steps that are required for bipyridine carbonitrile precursors [1]. The CF₃ group contributes a predicted ΔlogP of +1.2 to +1.5 units relative to non-fluorinated congeners, improving permeability and metabolic stability, and the 2-methyl regioisomer may offer a distinct selectivity profile compared to 4-methyl analogs by altering the orientation of the fragment within the ATP-binding pocket [2].

Fragment-Based Drug Discovery with Chiral Building Blocks

This compound combines an sp³-hybridized chiral amine center with a rigid sp² bipyridine core and a metabolically stable CF₃ group, making it an attractive fragment for 3D-oriented library design. The aliphatic amine enables facile coupling to diverse carboxylic acids, sulfonyl chlorides, or isocyanates, while the axial chirality provides a pre-validated stereochemical element that is stable under physiological conditions (atropisomeric rotational barrier >100 kJ/mol for ortho-substituted bipyridines [1]). Its sourcing as a pre-resolved (aS) single enantiomer ensures that downstream biological data are not confounded by racemic mixtures, a critical consideration for fragment-to-lead progression where stereochemistry directly impacts target engagement and selectivity [2].

Heterobifunctional Ligands for MOFs and Supramolecular Assemblies

The 3,4'-bipyridine architecture with a non-symmetric substitution pattern provides a unique vector for constructing heterobifunctional linkers where the amine terminus can be elaborated with carboxylic acids, azides, or thiols while the bipyridine core participates in metal coordination. Axially chiral bipyridine ligands have been used to construct homochiral porous MOFs that serve as heterogeneous asymmetric catalysts, achieving up to 93% ee for the addition of diethylzinc to aromatic aldehydes [1]. The target compound's pre-installed (aS) chirality, free amine handle, and electron-deficient trifluoromethylpyridine ring make it a differentiated building block for generating chiral supramolecular architectures with tailored pore environments [2].

Application
Selection Property
Validation Focus
Chiral N,N-ligand development
(aS)-configured 3,4'-bipyridine with free NH₂
Enantioselectivity in Pd/Cu/Ru-catalyzed reactions
Kinase inhibitor fragment optimization
Free CH₂NH₂ linker; CF₃-enhanced lipophilicity
Target engagement and metabolic stability profiling
Fragment-based drug discovery
3D chiral amine with atropisomeric stability
Stereochemical integrity in biological assays
Chiral MOF / supramolecular linker
Heterobifunctional amine-bipyridine architecture
Enantioselective heterogeneous catalysis assessment
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